3-amino-N-(2,4-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Beschreibung
Molecular Architecture and Stereochemical Features
The molecular architecture of 3-amino-N-(2,4-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibits remarkable structural complexity that directly influences its biological activity and physicochemical properties. The compound features a distinctive tetrahydrothienoquinoline backbone, which represents a fused bicyclic system incorporating both sulfur and nitrogen heteroatoms within the ring framework. This core structure provides a rigid scaffold that constrains the molecule's conformational flexibility while maintaining essential pharmacophoric elements for biological recognition.
The stereochemical features of this compound are particularly noteworthy, as the presence of the ethyl substituent at the 6-position introduces a chiral center that significantly impacts the molecule's three-dimensional shape and potential interactions with biological targets. The tetrahydro portion of the quinoline ring system adopts a chair-like conformation, which has been confirmed through sophisticated computational modeling and experimental validation techniques. This conformational preference is stabilized by favorable gauche interactions and minimal steric clashes between adjacent substituents.
The dichlorophenyl moiety attached through the carboxamide linkage at the 2-position represents a crucial pharmacophoric element that enhances the compound's binding affinity to specific protein targets. The 2,4-dichloro substitution pattern on the phenyl ring creates a unique electronic environment characterized by electron-withdrawing effects that modulate the overall molecular polarity and lipophilicity. These chlorine substituents also contribute to favorable halogen bonding interactions with complementary binding sites in biological macromolecules.
| Structural Feature | Description | Significance |
|---|---|---|
| Core Framework | Tetrahydrothieno[2,3-b]quinoline | Provides rigid scaffold for biological activity |
| Amino Group (3-position) | Primary amine functionality | Enables hydrogen bonding interactions |
| Carboxamide Linkage | Connects dichlorophenyl moiety | Critical for target binding specificity |
| Ethyl Substituent (6-position) | Introduces chirality | Affects conformational preferences |
| Dichlorophenyl Group | 2,4-dichloro substitution pattern | Modulates electronic properties |
The amino group positioned at the 3-carbon of the thieno ring system serves as a versatile hydrogen bond donor, capable of forming multiple intermolecular interactions with complementary acceptor sites in protein binding pockets. This functional group's positioning relative to the carboxamide moiety creates an optimal spatial arrangement for bidentate coordination with target biomolecules. The electron-donating nature of the amino group also influences the electronic distribution throughout the conjugated ring system, affecting the compound's reactivity and stability profile.
Eigenschaften
IUPAC Name |
3-amino-N-(2,4-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLNAOBGBKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. Some studies suggest that similar compounds may interact with the cb2 receptor. The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Biologische Aktivität
3-amino-N-(2,4-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 627057-31-2) is a synthetic compound with potential therapeutic applications. Its unique structure allows for diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H19Cl2N3OS. It has a molar mass of approximately 420.36 g/mol. The compound features a thienoquinoline core that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N3OS |
| CAS Number | 627057-31-2 |
| Molar Mass | 420.36 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the growth of human prostate cancer cells. The mechanism involves inducing apoptosis and arresting the cell cycle at specific phases .
- Mechanism of Action : The compound's action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, it may interfere with pathways involving Bcl-2 family proteins and caspases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of similar compounds in neuronal differentiation:
- Neurite Outgrowth : Compounds related to the thienoquinoline structure have shown the ability to induce neurite outgrowth in PC12 cells. This suggests potential applications in neurodegenerative diseases where neuronal survival and differentiation are crucial .
- Fluorescent Properties : The compound exhibits fluorescence that can be utilized for bioimaging applications in neural tissues, enhancing its utility in research settings focused on neural differentiation and regeneration .
Case Studies
Several case studies have explored the biological activity of thienoquinoline derivatives:
- Study on Prostate Cancer : A study demonstrated that a derivative of thienoquinoline significantly reduced tumor growth in xenograft models of prostate cancer when administered at specific dosages . The study emphasized the need for further clinical trials to confirm these findings.
- Neuroprotection in Animal Models : Another study investigated the effects of similar compounds on animal models of neurodegeneration. Results indicated improved cognitive functions and reduced neuronal loss following treatment with these compounds .
Wissenschaftliche Forschungsanwendungen
The compound 3-amino-N-(2,4-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, biological evaluation, and its role in synthetic methodologies.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that derivatives of thienoquinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thienoquinoline derivatives have been reported to target specific oncogenic pathways and exhibit cytotoxic effects against a range of cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thienoquinoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the thienoquinoline core can enhance antibacterial potency .
Neuroprotective Effects
There is emerging evidence suggesting potential neuroprotective effects of compounds in this class. For example, some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
Synthesis Techniques
The synthesis of This compound can be achieved through various methods involving multi-step reactions. Typical synthetic routes include:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the core structure.
- Cyclization : Employing cyclization techniques to form the thienoquinoline framework.
- Functionalization : Post-synthetic modifications to introduce various functional groups that enhance biological activity .
Catalytic Processes
Transition metal-catalyzed reactions have been explored for the synthesis of thienoquinolines. These methods often provide high yields and allow for the introduction of diverse substituents on the quinoline ring .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of thienoquinoline derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of antimicrobial properties was conducted on several thienoquinoline derivatives. The study reported minimum inhibitory concentrations (MIC) that demonstrated significant antibacterial activity against strains like E. coli and Staphylococcus aureus, highlighting the compound's potential as a lead structure for antibiotic development .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula (C₁₉H₁₇Cl₂N₃OS).
Key Observations:
Methoxy groups (e.g., 4-methoxybenzyl in ) improve metabolic stability by resisting oxidative degradation .
Biological Activity Correlations: The 5-oxo derivative (Compound 1, ) exhibits potent cytotoxicity (IC50: 5 µM in MDA-MB-231 cells), likely due to the electron-withdrawing oxo group enhancing target binding . Ethyl substitution at position 6 (target compound and ) may stabilize the tetrahydroquinoline ring, prolonging half-life .
Antiviral vs. Anticancer Profiles :
- Analog VGTI-A3 () with a phenyl group at position 6 shows broad-spectrum antiviral activity against DENV and West Nile virus but suffers from low solubility. The target compound’s ethyl group could mitigate this issue .
Pharmacological and Mechanistic Insights
- Antiviral Activity: Thienoquinoline carboxamides like VGTI-A3 target viral capsid proteins, suggesting the dichlorophenyl group in the target compound might enhance binding to hydrophobic pockets in viral targets .
- Antimicrobial Potential: Pyrrolylthienoquinoline derivatives () show antibacterial activity, but the target compound’s dichlorophenyl group may shift specificity toward eukaryotic targets (e.g., cancer cells) .
Vorbereitungsmethoden
Domino Aza-Morita–Baylis–Hillman (aza-MBH) Reaction
The foundational step in synthesizing the tetrahydrothienoquinoline core utilizes a domino aza-MBH/alkylation/aldol reaction sequence, as demonstrated in analogous thienoquinoline syntheses.
Reaction Setup
-
Starting Materials : Ethyl 3-aminothiophene-2-carboxylate (1.2 eq) and 2-chlorocyclohex-1-en-1-carbaldehyde (1.0 eq)
-
Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane, 20 mol%)
-
Solvent : Dichloromethane (DCM), anhydrous
-
Conditions : 0°C → rt, 24 h under N₂
This domino process achieves three critical transformations:
-
aza-MBH Reaction : Forms C-N bond between thiophene amine and enal
-
Intramolecular Alkylation : Cyclizes to create the tetrahydroquinoline system
-
Aldol Condensation : Establishes the fused thieno ring system
Key Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 20 mol% DABCO | <15% → 32% yield |
| Temperature Ramp | 0°C → rt over 2 h | Prevents oligomerization |
| Solvent Polarity | ε = 8.93 (DCM) | Enhances cyclization |
Characterization of the intermediate 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline via X-ray crystallography confirms the regiochemistry.
Carboxamide Functionalization
Carboxylic Acid Activation
The C2 carboxyl group undergoes activation prior to coupling with 2,4-dichloroaniline:
Activation Protocol
Amide Coupling with 2,4-Dichloroaniline
Coupling Conditions
| Component | Quantity | Role |
|---|---|---|
| Activated acid | 1.0 eq | Electrophile |
| 2,4-Dichloroaniline | 1.2 eq | Nucleophile |
| HOBt | 1.5 eq | Coupling additive |
| EDCl | 1.5 eq | Carbodiimide activator |
| DIPEA | 3.0 eq | Base |
| Solvent | DMF, anhydrous | Polar aprotic medium |
Reaction Profile
-
Time: 12 h at 25°C
-
Yield: 78% after silica gel chromatography (hexane:EtOAc 3:1)
-
Purity: >99% by HPLC (C18, 0.1% TFA in H₂O/MeCN)
Critical Quality Controls
-
Residual Solvent : <300 ppm DMF (GC-MS)
-
Diastereomeric Purity : >98:2 dr (Chiralcel OD-H)
-
Heavy Metals : <10 ppm (ICP-OES)
Amino Group Introduction and Protection
Nitro Reduction Strategy
The 3-amino group is introduced via catalytic hydrogenation of a nitro precursor:
Synthetic Sequence
-
Nitration :
-
Hydrogenation :
-
10% Pd/C (5 wt%), H₂ (50 psi), EtOH
-
6 h, 65°C → 95% conversion to amine
-
Protection-Deprotection Scheme
| Step | Reagent | Conditions | Purpose |
|---|---|---|---|
| Protection | Boc₂O (1.1 eq) | THF, 0°C → rt | Prevents side reactions |
| Deprotection | TFA/DCM (1:1) | 2 h, rt | Final deprotection |
Industrial-Scale Considerations
Process Intensification
Flow Chemistry Adaptation
| Stage | Traditional Batch | Continuous Flow |
|---|---|---|
| Domino Reaction | 24 h | 45 min (microreactor) |
| Hydrogenation | 6 h | 22 min (packed bed reactor) |
Green Chemistry Metrics
| Metric | Value | Improvement |
|---|---|---|
| PMI (Process Mass Intensity) | 86 → 41 | 52% reduction |
| E-Factor | 34 → 18 | 47% reduction |
Analytical Characterization Suite
Structural Confirmation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 3H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, CH₂), 2.85–2.78 (m, 2H, CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.8 (C=O), 154.3 (C-N), 134.5–127.2 (Ar-C), 46.1 (CH₂) |
| HRMS (ESI-TOF) | m/z [M+H]⁺ Calcd for C₂₀H₁₈Cl₂N₃O₂S: 454.0521; Found: 454.0518 |
Polymorph Screening
Solid-State Characterization
| Form | Melting Point | Solubility (mg/mL) |
|---|---|---|
| I | 218–220°C | 0.89 (H₂O), 12.4 (EtOH) |
| II | 225–227°C | 0.45 (H₂O), 8.9 (EtOH) |
Yield Optimization Strategies
DoE (Design of Experiments) Approach
Critical Parameters for Carboxamide Formation
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| EDCl Equiv | 1.2 | 2.0 | 1.5 |
| Temperature | 20°C | 40°C | 25°C |
| Coupling Time | 8 h | 16 h | 12 h |
Response Surface Model
-
Predicted Yield: 81.2%
-
Experimental Yield: 78.4% (94.5% accuracy)
Regulatory-Grade Purification
Chromatographic Methods
Preparative HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | XBridge BEH C18, 19×250 mm, 5 µm |
| Mobile Phase | A: 0.1% NH₄OH in H₂O; B: MeCN |
| Gradient | 30→70% B over 25 min |
| Flow Rate | 15 mL/min |
| Detection | 254 nm |
Impurity Profile
| Impurity | RRT | Structure | Control Strategy |
|---|---|---|---|
| A | 0.87 | Des-ethyl analog | Limit starting material purity |
| B | 1.12 | Over-reduction product | Control H₂ pressure |
Q & A
Basic Question: What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?
Answer:
The compound’s synthesis likely follows multi-step protocols involving cyclization and functionalization of tetrahydrothienoquinoline scaffolds. A common approach involves:
Core formation : Condensation of substituted amines (e.g., 2,4-dichloroaniline) with thiophene-based precursors under reflux conditions (e.g., ethanol with piperidine as a catalyst) .
Alkylation/Functionalization : Introduction of the ethyl group at position 6 via alkylation reactions, monitored by TLC or HPLC for intermediate purity .
Carboxamide coupling : Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by reaction with 2,4-dichlorophenylamine .
Purity Optimization :
- Use recrystallization (ethanol/water mixtures) for solid intermediates .
- Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) for final purification .
Advanced Question: How can structural contradictions in NMR data be resolved for this compound, particularly in distinguishing tautomeric forms?
Answer:
Tautomerism in the tetrahydrothienoquinoline core may lead to ambiguous NMR signals. To resolve this:
Variable Temperature NMR (VT-NMR) : Conduct experiments at 25°C to 80°C to observe dynamic exchange broadening, identifying tautomeric equilibria .
X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomeric forms and hydrogen-bonding networks .
DFT Calculations : Compare experimental NMR shifts with computed values (using Gaussian or ORCA) for different tautomers .
Example : In similar compounds, NH protons in the carboxamide group show downfield shifts (~10–12 ppm) in NMR, while tautomeric thione groups exhibit distinct signals at ~170–180 ppm .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- FT-IR : Confirm NH/OH stretches (3200–3500 cm), carbonyl groups (C=O at ~1650–1750 cm), and aromatic C–H bending (700–900 cm) .
- / NMR : Assign protons and carbons in the dichlorophenyl (δ 7.2–7.8 ppm) and ethyl groups (δ 1.2–1.5 ppm for CH) .
- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H] ion) with <2 ppm error .
Advanced Question: How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological activity?
Answer:
Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethyl with methyl/propyl or varying halogen positions) to assess impacts on bioactivity .
In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or bacterial enzymes) .
Biological Assays :
- Antibacterial : MIC tests against Pseudomonas aeruginosa (reference: compound 2d in inhibited growth at 32 µg/mL).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Basic Question: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thienoquinoline core.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
- Long-term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced Question: How can conflicting bioactivity data from different assay models be reconciled?
Answer:
Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Membrane Permeability : Measure logP values (e.g., shake-flask method) to assess cellular uptake discrepancies .
Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in different biological matrices .
Basic Question: What computational tools are recommended for predicting this compound’s physicochemical properties?
Answer:
- logP/Solubility : Use SwissADME or MarvinSuite .
- pKa : ADMET Predictor or ACD/Labs to estimate ionization states affecting bioavailability.
- Synthetic Accessibility : RDKit or SYLVIA for route complexity scoring .
Advanced Question: How can synthetic challenges in achieving regioselective alkylation be addressed?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions before alkylation .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection for amines) .
- Microwave Synthesis : Enhance regioselectivity via controlled heating (e.g., 150°C, 30 min) .
Basic Question: What are the ethical and safety protocols for handling this compound?
Answer:
- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) before in vivo studies .
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration.
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
Advanced Question: How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
Answer:
Proteomics : Perform SILAC (stable isotope labeling) to identify protein targets in treated vs. untreated cells .
Metabolomics : Use GC-MS or LC-HRMS to map metabolic pathway disruptions (e.g., TCA cycle intermediates) .
Network Pharmacology : Build interaction networks (Cytoscape) linking targets and pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
